Methyl 5-bromo-3-methylpicolinate

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing regioisomerically pure brominated picolinate building blocks with verified substitution patterns often delays medicinal chemistry campaigns. Methyl 5-bromo-3-methylpicolinate resolves this through crystallographically confirmed 5-bromo-3-methyl geometry, ensuring predictable Suzuki-Miyaura and Buchwald-Hartwig coupling outcomes. - ≥98% HPLC purity with batch-specific CoA, eliminating regioisomeric contamination risks in multistep syntheses. - Room-temperature storage simplifies inventory management vs. the acid analog (CAS 886365-43-1, MP 161-164°C). - Scalable supply (grams to kilograms) with validated synthetic route (83% yield) supports hit-to-lead and early process development.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 213771-32-5
Cat. No. B1486729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-methylpicolinate
CAS213771-32-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3
InChIKeyKZPOANNAYCXMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-3-Methylpicolinate (CAS 213771-32-5) Chemical Profile and Procurement Baseline


Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5) is a halogenated pyridine-2-carboxylate ester with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol [1]. This compound is characterized by a bromine substituent at the 5-position, a methyl group at the 3-position, and a methyl ester functionality at the 2-position of the pyridine ring . It serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the bromine atom enables participation in transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . The compound is commercially available from multiple vendors with purity specifications typically ≥98% as determined by HPLC, and is supplied as a light yellow to yellow crystalline powder [2].

Why In-Class Picolinate Analogs Cannot Substitute for Methyl 5-Bromo-3-Methylpicolinate in Critical Applications


Superficially similar picolinate derivatives cannot serve as interchangeable replacements for methyl 5-bromo-3-methylpicolinate because substitution pattern, halogen identity, and ester group functionality collectively dictate orthogonal reactivity profiles and physicochemical properties . The 5-bromo substituent provides a unique balance of reactivity and stability in cross-coupling reactions compared to the 5-chloro analog (reduced reactivity) or 5-iodo analog (increased but less controlled reactivity with potential for side reactions) . The methyl ester moiety confers distinct solubility and lipophilicity characteristics relative to the free carboxylic acid derivative (5-bromo-3-methylpicolinic acid, CAS 886365-43-1), which exhibits a melting point of 161-164°C and requires different handling and storage conditions . Furthermore, regioisomeric variants such as methyl 4-bromo-3-methylpicolinate (CAS 1266378-71-5) present fundamentally different steric and electronic environments at the reactive bromine site, altering coupling regioselectivity in downstream synthetic transformations . The following quantitative evidence demonstrates precisely why this specific compound cannot be generically substituted.

Methyl 5-Bromo-3-Methylpicolinate Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Yield Benchmark for Esterification from Carboxylic Acid Precursor

Methyl 5-bromo-3-methylpicolinate can be synthesized from 5-bromo-3-methylpyridine-2-carboxylic acid (CAS 886365-43-1) via methylation with iodomethane in DMF using potassium carbonate as base. This reaction proceeds with a reported isolated yield of 83% under optimized conditions at 80°C for 40 minutes . This high-yielding transformation from the commercially available acid precursor establishes a reliable synthetic route and provides a quantitative benchmark against which alternative esterification protocols using the same acid starting material can be evaluated. The 83% yield serves as a reproducible reference point for procurement planning and process optimization.

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Differentiation from Carboxylic Acid Analog for Formulation Compatibility

Methyl 5-bromo-3-methylpicolinate (MW 230.06) is the methyl ester derivative of 5-bromo-3-methylpicolinic acid (CAS 886365-43-1, MW 216.03) . The ester form lacks the free carboxylic acid hydrogen bond donor (HBD count = 0) [1], whereas the acid analog possesses one HBD . This functional group difference results in an XLogP3 value of 2.1 for the methyl ester [1], representing increased lipophilicity compared to the acid form, which is expected to have a lower logP due to the polar carboxyl group. Additionally, the acid analog is a solid with a melting point of 161-164°C and requires storage at 0-8°C or cool, dry conditions , while the methyl ester is typically stored at room temperature .

Drug Discovery ADME Profiling Bioconjugation Chemistry

Halogen Reactivity Tuning in Cross-Coupling Relative to Chloro and Iodo Analogs

The 5-bromo substituent in methyl 5-bromo-3-methylpicolinate occupies a middle position in terms of carbon-halogen bond strength and reactivity for palladium-catalyzed cross-coupling reactions when compared to the 5-chloro analog (methyl 5-chloro-3-methylpicolinate, CAS 886365-49-7, MW 185.61) and the 5-iodo analog (methyl 5-iodo-3-methylpicolinate, CAS 1360968-36-0, MW 277.06) . Based on class-level inference for aryl halides, the C-Br bond is more readily activated in oxidative addition than the C-Cl bond, providing enhanced coupling efficiency relative to the chloro derivative [1]. Conversely, the C-Br bond offers greater stability and reduced propensity for undesired side reactions during storage and early synthetic steps compared to the more labile C-I bond of the iodo analog [1].

Cross-Coupling Chemistry Medicinal Chemistry Catalysis

Regioisomeric Purity and Specification Comparison for Controlled Synthetic Outcomes

Methyl 5-bromo-3-methylpicolinate is commercially available with a typical minimum purity specification of 98% as determined by HPLC . In contrast, the regioisomeric methyl 4-bromo-3-methylpicolinate (CAS 1266378-71-5), which possesses identical molecular formula (C₈H₈BrNO₂) and molecular weight (230.06), is frequently offered at a lower minimum purity specification of 95% . The 5-bromo isomer benefits from a more established synthetic route (direct methylation of the corresponding carboxylic acid in 83% yield) , which may contribute to the higher purity specifications consistently reported across multiple vendors [1].

Synthetic Methodology Quality Control Regioselective Synthesis

Crystallographically Verified Molecular Geometry for Structure-Based Design

The molecular structure and solid-state conformation of methyl 5-bromo-3-methylpicolinate have been definitively established through single-crystal X-ray diffraction analysis [1]. This crystallographic characterization provides unambiguous atomic coordinates, bond lengths, bond angles, and torsional parameters, confirming the substitution pattern (bromine at 5-position, methyl at 3-position, methyl ester at 2-position) with atomic-level precision [2]. The availability of experimentally determined crystal structure data (deposited as a CIF file) enables accurate molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses. This represents a significant evidentiary advantage over many picolinate analogs for which such definitive structural data may be unavailable or inferred only from computational predictions.

Structure-Based Drug Design Crystallography Computational Chemistry

Validated Application Scenarios for Methyl 5-Bromo-3-Methylpicolinate in Research and Industrial Workflows


Suzuki-Miyaura Cross-Coupling for Diversified Heteroaromatic Library Synthesis

The 5-bromo substituent of methyl 5-bromo-3-methylpicolinate is ideally positioned for palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. Based on class-level inference of aryl halide reactivity [1], the C-Br bond offers a balanced reactivity profile—more readily activated than the C-Cl bond of the 5-chloro analog (CAS 886365-49-7) [2] yet more stable to handling and storage than the C-I bond of the 5-iodo analog (CAS 1360968-36-0) [3]. This intermediate reactivity makes it the preferred coupling partner for constructing diverse 5-arylated picolinate libraries in medicinal chemistry programs where both coupling efficiency and building block stability are paramount. The availability of a validated synthetic route from the carboxylic acid precursor in 83% yield further supports scalable library production.

Neutral Ester Prodrug and Intermediate in ADME Optimization

In drug discovery programs, methyl 5-bromo-3-methylpicolinate serves as a neutral, lipophilic ester intermediate that can be directly incorporated into synthetic sequences without the complication of a free carboxylic acid group. Compared to 5-bromo-3-methylpicolinic acid (CAS 886365-43-1, MW 216.03, MP 161-164°C) [1], the methyl ester (MW 230.06, XLogP3 = 2.1) [2] lacks a hydrogen bond donor (HBD = 0) [2] and exhibits improved membrane permeability characteristics. The room-temperature storage condition of the ester [3] versus the refrigerated (0-8°C) or cool/dry requirement for the acid [1] also simplifies inventory management in high-throughput screening environments. This scenario is particularly relevant when the picolinate moiety is intended as an ester prodrug element or when downstream deprotection to the acid is planned.

Regioselective Functionalization in Complex Heterocycle Synthesis

The defined 5-bromo-3-methyl substitution pattern of methyl 5-bromo-3-methylpicolinate ensures predictable regioselectivity in subsequent functionalization steps. The commercial availability of this specific isomer at ≥98% purity [1] contrasts with the 95% minimum purity specification commonly reported for the 4-bromo regioisomer (CAS 1266378-71-5) [2]. This purity differential, combined with the crystallographically verified molecular geometry [3], provides confidence in the positional identity of the reactive bromine handle. This is critical for multistep syntheses of pharmaceutical intermediates where regioisomeric contamination could lead to inseparable mixtures of final products or erroneous structure-activity conclusions. The validated synthetic route to this compound in 83% yield from the corresponding acid also supports procurement planning for scale-up.

Structure-Based Drug Design with Experimentally Validated Geometry

For computational chemistry and structure-based drug design workflows, methyl 5-bromo-3-methylpicolinate offers a distinct advantage: its molecular geometry has been experimentally determined through single-crystal X-ray diffraction [1]. The availability of deposited CIF files [2] enables accurate docking studies, conformational analysis, and pharmacophore modeling without relying solely on force-field minimized geometries. This experimental validation is particularly valuable when the picolinate core serves as a key binding element in target engagement. The unambiguous structural data reduces modeling uncertainty compared to analogs for which only computationally predicted conformations are available, thereby increasing confidence in virtual screening results and hit-to-lead optimization decisions. The InChIKey (KZPOANNAYCXMSH-UHFFFAOYSA-N) and canonical SMILES (CC1=CC(=CN=C1C(=O)OC)Br) [3] provide unique identifiers for database integration and literature mining.

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